molecular formula C15H13N3O2S B12757052 Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- CAS No. 97248-91-4

Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl-

Cat. No.: B12757052
CAS No.: 97248-91-4
M. Wt: 299.3 g/mol
InChI Key: XOCBFLDEJGJIJL-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo(5,4-b)pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one might start with a pyridine derivative and introduce the isothiazole ring through a series of steps involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological effect. The molecular pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isothiazole derivatives or pyridine derivatives with similar functional groups.

Uniqueness

What sets this compound apart might be its specific substitution pattern, which could confer unique biological activities or chemical reactivity.

Conclusion

Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- is a compound of interest in various fields of research due to its unique structure and potential applications. Further studies and specific literature would provide more detailed insights into its properties and uses.

Properties

CAS No.

97248-91-4

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4,6-dimethyl-3-oxo-N-phenyl-[1,2]thiazolo[5,4-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-9-8-10(2)16-13-12(9)14(19)18(21-13)15(20)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20)

InChI Key

XOCBFLDEJGJIJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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